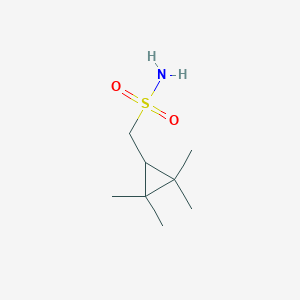

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide

Description

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is a sulfonamide derivative characterized by a highly substituted cyclopropane ring. The core structure consists of a cyclopropane ring with four methyl groups at the 2,2,3,3-positions, creating significant steric bulk. Attached to this ring is a methanesulfonamide group (-SO₂NH₂), which introduces polar functionality. The molecular formula is C₈H₁₆N₂O₂S, with a molecular weight of 204.2 g/mol. The compound’s rigid, lipophilic cyclopropane moiety likely influences its physicochemical properties, such as reduced aqueous solubility and enhanced metabolic stability compared to less bulky analogs.

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

(2,2,3,3-tetramethylcyclopropyl)methanesulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-7(2)6(8(7,3)4)5-12(9,10)11/h6H,5H2,1-4H3,(H2,9,10,11) |

InChI Key |

ASIDYEXQYQIDDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(C)C)CS(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide typically involves the reaction of 2,2,3,3-tetramethylcyclopropylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

2,2,3,3-Tetramethylcyclopropylamine+Methanesulfonyl chloride→(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide+HCl

Industrial Production Methods

While specific industrial production methods for (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2,2,3,3-tetramethylcyclopropylamine and methanesulfonic acid .

Scientific Research Applications

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is not well-documented. sulfonamides generally exert their effects by mimicking the structure of natural substrates or inhibitors, thereby interfering with biological processes. The molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide with structurally or functionally related compounds, emphasizing substituent effects, applications, and physicochemical properties.

Structural and Functional Group Comparison

Physicochemical and Application Differences

Lipophilicity vs. Solubility :

- The tetramethylcyclopropyl group in the target compound confers extreme lipophilicity, likely reducing aqueous solubility but enhancing membrane permeability. In contrast, the phenyl-derived sulfonamide in achieves higher solubility via polar substituents (hydroxy, amine) and HCl salt formation.

- Sulfonylurea herbicides (e.g., metsulfuron-methyl ) balance lipophilicity and solubility through ester and triazine groups, enabling field efficacy.

Biological Activity: The pharmaceutical analog in includes a hydroxy-isopropylaminoethyl chain, resembling adrenergic agonists. Its sulfonamide group may stabilize receptor interactions. Metsulfuron-methyl relies on a sulfonylurea bridge and triazine ring for herbicidal activity, a mechanism absent in the target compound due to structural dissimilarities.

Metabolic Stability :

- The rigid cyclopropane ring in the target compound may resist enzymatic degradation, a trait observed in other cyclopropane-containing therapeutics . This contrasts with the ester-containing sulfonylureas in , which are designed for controlled environmental degradation.

Research Findings

- Cyclopropane Advantages : Bulky cyclopropane substituents improve metabolic stability in drug candidates by shielding reactive sites, as seen in protease inhibitors .

- Sulfonamide vs. Sulfonylurea : Sulfonamides (e.g., the target compound) lack the urea bridge critical for sulfonylurea herbicidal activity, suggesting divergent applications .

- Salt Formation : Polar analogs like the HCl salt in demonstrate enhanced bioavailability, a strategy less feasible for the highly lipophilic target compound.

Biological Activity

(2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide, a compound featuring a tetramethylcyclopropyl moiety, has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptors. This article reviews the compound's biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula of (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide is . Its structure is characterized by a methanesulfonamide group attached to a cyclopropyl ring with four methyl substituents. This unique arrangement may influence its interaction with biological targets.

Research indicates that (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide acts as a selective agonist for the cannabinoid receptor CB2. Activation of this receptor is known to modulate immune responses and exhibit analgesic effects. Studies have shown that CB2 receptor activation can lead to the secretion of various cytokines such as IL-6 and IL-10, which are crucial in inflammatory processes .

Analgesic Effects

Numerous studies have documented the analgesic properties of compounds similar to (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide. For instance, A-796260, a closely related compound, demonstrated significant analgesic activity in rodent models of pain. The mechanism involves modulation of pain pathways through CB2 receptor activation .

Anti-inflammatory Properties

The compound's ability to modulate inflammation has been highlighted in various research contexts. Activation of the CB2 receptor has been associated with reduced leukocyte migration and cytokine release in models of inflammatory diseases. This suggests that (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Case Study 1: Analgesic Efficacy in Rodent Models

In a study examining the analgesic effects of cannabinoid agonists, (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide was tested alongside other CB2 agonists. The results indicated a significant reduction in pain response compared to controls. The study utilized various pain models including inflammatory and neuropathic pain assessments.

Case Study 2: Inflammatory Disease Models

Another investigation focused on the anti-inflammatory effects of the compound in a model of colitis. Mice treated with (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide exhibited decreased inflammation markers and improved clinical scores compared to untreated groups. This underscores the potential therapeutic applications in gastrointestinal inflammatory conditions .

Research Findings Summary

Q & A

Q. What synthetic methodologies are recommended for (2,2,3,3-Tetramethylcyclopropyl)methanesulfonamide?

The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using carbene precursors, followed by sulfonylation of the cyclopropylmethyl amine intermediate. Key steps include:

- Use of transition-metal catalysts (e.g., copper or rhodium) for stereoselective cyclopropane synthesis.

- Sulfonylation with methanesulfonyl chloride under inert conditions (e.g., dry DCM, triethylamine base).

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are optimal for structural confirmation of this compound?

A combination of high-resolution mass spectrometry (HRMS) and multidimensional NMR (¹H, ¹³C, DEPT, COSY) is critical. For example:

- HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- ¹³C NMR identifies the quaternary carbons in the tetramethylcyclopropyl group (δ 25–35 ppm) and sulfonamide sulfur (δ ~45 ppm).

- Chromatographic purity is assessed via HPLC with UV/Vis or MS detection (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the 2,2,3,3-tetramethylcyclopropyl moiety influence metabolic stability in biological systems?

The steric hindrance of the tetramethylcyclopropyl group reduces oxidative metabolism. Key findings include:

- In vitro microsomal assays (human/rat liver microsomes) show predominant hydroxylation at the cyclopropane ring’s methyl groups, forming monohydroxy and dihydroxy metabolites.

- Carboxylic acid derivatives arise from further oxidation of hydroxylated intermediates, detected via LC-QTOF-MS.

- Comparative studies with non-methylated cyclopropane analogs demonstrate enhanced metabolic resistance due to hindered cytochrome P450 access .

Q. What strategies resolve contradictions in reactivity data during sulfonamide functionalization?

Discrepancies in nucleophilic substitution outcomes (e.g., competing elimination vs. substitution) can be addressed by:

Q. How does the cyclopropyl group affect binding affinity in receptor-ligand interactions?

The rigid, non-planar structure of the tetramethylcyclopropyl group acts as a conformational lock , enhancing binding specificity. Methodological approaches include:

- Molecular docking (AutoDock Vina, Schrödinger Suite) to compare binding poses with non-cyclopropane analogs.

- Site-directed mutagenesis to identify key residues interacting with the cyclopropane moiety.

- Isothermal titration calorimetry (ITC) to quantify enthalpy/entropy contributions to binding .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Discrepancies arise from polymorphic forms or protonation states. Resolve via:

- pH-solubility profiling : Measure solubility in buffers (pH 1–10) to identify ionizable sulfonamide groups.

- X-ray crystallography : Determine crystal packing and hydrogen-bonding networks affecting solubility.

- Co-solvent screening : Use ethanol or PEGs to enhance aqueous solubility without altering stability .

Methodological Recommendations

Q. What in silico tools predict the environmental fate of this compound?

Use EPI Suite (EPA) for biodegradation half-life and ECOSAR for aquatic toxicity modeling. Key parameters:

- LogP : Experimental vs. calculated values (e.g., XLogP3) to assess bioaccumulation potential.

- Hydrolysis rate constants : Predict stability in water at varying pH (25–50°C) .

Structural-Activity Relationship (SAR) Guidance

Q. Which substituents on the sulfonamide group optimize target selectivity?

- Electron-withdrawing groups (e.g., trifluoromethyl) enhance hydrogen-bond acceptor strength.

- Steric bulk (e.g., tert-butyl) reduces off-target interactions. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.